rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one
Brand Name: Vulcanchem
CAS No.: 1932559-11-9
VCID: VC11643859
InChI:
SMILES:
Molecular Formula: C6H9NO2
Molecular Weight: 127.1

rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one

CAS No.: 1932559-11-9

Cat. No.: VC11643859

Molecular Formula: C6H9NO2

Molecular Weight: 127.1

Purity: 95

* For research use only. Not for human or veterinary use.

rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one - 1932559-11-9

Specification

CAS No. 1932559-11-9
Molecular Formula C6H9NO2
Molecular Weight 127.1

Introduction

Structural Analysis of rac-(1R,5S)-8-Oxa-3-azabicyclo[3.2.1]octan-2-one

Molecular Framework and Stereochemistry

The core structure of rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one consists of a bicyclo[3.2.1]octane skeleton, where positions 3 and 8 are occupied by nitrogen and oxygen atoms, respectively. The ketone group at position 2 introduces polarity, while the stereochemistry at positions 1 and 5 (R and S configurations, respectively) defines the compound’s three-dimensional orientation. The SMILES notation C1C[C@@H]2C(=O)NC[C@H]1O2 explicitly encodes the relative configurations of the chiral centers and the bridging heteroatoms .

Comparative Analysis with Structural Analogs

Several related bicyclic compounds provide context for understanding this molecule’s properties. For example:

  • rac-(1R,5R,8R)-6-oxa-3-azabicyclo[3.2.1]octan-8-ol (C₆H₁₁NO₂): This analog replaces the ketone with a hydroxyl group, reducing LogP to -1.1 and increasing hydrogen bond donor capacity .

  • (1R,3r,5S)-8-Azabicyclo[3.2.1]octan-3-ol (CAS 538-09-0): A hydroxylated variant with a simplified oxa-free structure, highlighting the role of oxygen in modulating solubility .

  • rac-(1r,5s)-2-methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene (C₇H₁₁NO₂): The methoxy substituent and double bond alter electron distribution, as reflected in its higher predicted collision cross-section (CCS) values compared to the parent compound .

Predicted Physicochemical Properties

Key properties derived from computational models include:

PropertyValueSource
Molecular Weight127.14 g/mol
LogP~0.5 (estimated)
Polar Surface Area41 Ų
Hydrogen Bond Donors/Acceptors1 / 3

The compound’s moderate LogP suggests balanced lipophilicity, while its polar surface area indicates potential for forming hydrogen bonds, a critical factor in biological interactions .

Collision Cross-Section (CCS) Predictions

Ion mobility spectrometry predictions for various adducts reveal insights into its gas-phase behavior:

Adductm/zPredicted CCS (Ų)
[M+H]+128.07061123.9
[M+Na]+150.05255133.7
[M-H]-126.05605124.7

These values align with trends observed in similar bicyclic compounds, where sodium adducts exhibit larger CCS due to increased ion size .

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